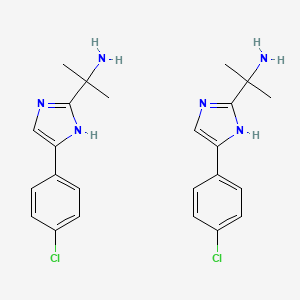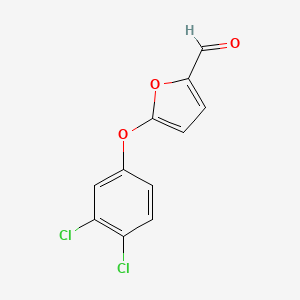
5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide is a chemical compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide typically involves the reaction of 5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde with a suitable thioamide reagent. One common method involves the use of thiosemicarbazide under reflux conditions in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: 5-(4-Amino-2-nitrophenyl)furan-2-carbothioamide.
Reduction: 5-(4-Methyl-2-nitrophenyl)tetrahydrofuran-2-carbothioamide.
Substitution: 5-(4-Bromo-2-nitrophenyl)furan-2-carbothioamide.
Scientific Research Applications
5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitubercular agent due to its ability to interfere with iron homeostasis in Mycobacterium tuberculosis.
Materials Science: It can be used as a ligand in the synthesis of luminescent coordination polymers, which have applications in optoelectronics and sensing.
Biocompatible Materials:
Mechanism of Action
The mechanism of action of 5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, it targets the salicylate synthase MbtI from Mycobacterium tuberculosis. This enzyme catalyzes the first reaction in the biosynthesis of siderophores, which are essential for iron acquisition in the bacterium. By inhibiting this enzyme, the compound disrupts iron homeostasis, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Another furan derivative with similar biological activities.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated ester derivative with potential antimycobacterial activity.
Uniqueness
5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and nitro groups on the phenyl ring, along with the furan and carbothioamide functionalities, makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H10N2O3S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
5-(4-methyl-2-nitrophenyl)furan-2-carbothioamide |
InChI |
InChI=1S/C12H10N2O3S/c1-7-2-3-8(9(6-7)14(15)16)10-4-5-11(17-10)12(13)18/h2-6H,1H3,(H2,13,18) |
InChI Key |
VXKJDISNJCWXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C(=S)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride](/img/structure/B11804997.png)
![4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylicacid](/img/structure/B11805007.png)



![2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11805037.png)




![2-(Trifluoromethyl)benzo[d]thiazol-5-ol](/img/structure/B11805053.png)


![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
